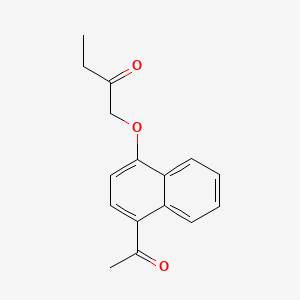

1'-Acetonaphthone, 4'-(2-oxobutoxy)-

Description

1'-Acetonaphthone (CAS RN: 941-98-0) is a naphthalene derivative with the molecular formula CH₃COC₁₀H₇. It is characterized by a methyl ketone group attached to the 1' position of the naphthalene ring. Key properties include a high melting point of 302°C, a purity exceeding 90.0%, and a price of JPY 3,600 per 25 mL . This compound is structurally related to isomers such as 2'-Acetonaphthone and derivatives like 2-Acetyl-1-naphthol, which differ in substituent positions and functional groups.

Properties

CAS No. |

73622-76-1 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

1-(4-acetylnaphthalen-1-yl)oxybutan-2-one |

InChI |

InChI=1S/C16H16O3/c1-3-12(18)10-19-16-9-8-13(11(2)17)14-6-4-5-7-15(14)16/h4-9H,3,10H2,1-2H3 |

InChI Key |

NGILSQROLZTVFT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1’-Acetonaphthone, 4’-(2-oxobutoxy)- can be synthesized through various chemical reactions. One common method involves the reaction of 2-acetonaphthone with hydroxylamine hydrochloride to form an intermediate, which is then subjected to rearrangement reactions in polyphosphoric acid to obtain the desired product . The reaction conditions typically involve the use of solvents such as ethanol and water, with the reaction mixture being cooled to room temperature after completion .

Industrial Production Methods

In industrial settings, the production of 1’-Acetonaphthone, 4’-(2-oxobutoxy)- often involves large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors and automated control systems, helps in optimizing the production process and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1’-Acetonaphthone, 4’-(2-oxobutoxy)- undergoes various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 1’-Acetonaphthone, 4’-(2-oxobutoxy)-. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Scientific Research Applications

1’-Acetonaphthone, 4’-(2-oxobutoxy)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1’-Acetonaphthone, 4’-(2-oxobutoxy)- involves its interaction with specific molecular targets and pathways. The acetyl group in the compound can undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, to introduce different functional groups into the molecule. These reactions enable the compound to exert its effects by modifying the structure and function of target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 1'-Acetonaphthone vs. 2'-Acetonaphthone

The positional isomer 2'-Acetonaphthone (CAS RN: 93-08-3) shares the same molecular formula but features the acetyl group at the 2' position of the naphthalene ring. Key differences include:

- Melting Point : Slightly lower (300–301°C vs. 302°C) .

- Purity : Higher purity (>98.0% vs. >90.0%) .

- Cost : Lower price (JPY 3,100 per 25 g vs. JPY 3,600 per 25 mL) .

The isomer’s higher purity and lower cost may make it preferable in synthetic applications requiring precise stoichiometry.

Functional Analog: 2-Acetyl-1-naphthol

2-Acetyl-1-naphthol (CAS RN: 711-79-5) introduces a hydroxyl group adjacent to the acetyl moiety. This structural modification drastically reduces the melting point (98–100°C) compared to 1'-Acetonaphthone (302°C) .

Structural Analogs with Lower Similarity

lists compounds with similarity scores <0.97 , such as:

- 1-([1,1'-Biphenyl]-4-yl)ethanone (CAS RN: 92-91-1): A biphenyl derivative lacking the naphthalene backbone, which may limit its utility in applications requiring planar aromatic systems .

- 4-Acetylbiphenyl (CAS RN: 613-56-9): Similar to biphenyl derivatives, this compound’s extended aromatic system could alter electronic properties compared to 1'-Acetonaphthone .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS RN | Molecular Formula | Melting Point (°C) | Purity | Price (JPY) |

|---|---|---|---|---|---|

| 1'-Acetonaphthone | 941-98-0 | CH₃COC₁₀H₇ | 302 | >90.0% | 3,600/25 mL |

| 2'-Acetonaphthone | 93-08-3 | CH₃COC₁₀H₇ | 300–301 | >98.0% | 3,100/25 g |

| 2-Acetyl-1-naphthol | 711-79-5 | HOC₁₀H₆COCH₃ | 98–100 | N/A | 6,200/25 g |

| 1-([1,1'-Biphenyl]-4-yl)ethanone | 92-91-1 | C₁₄H₁₂O | N/A | N/A | N/A |

Research Findings

- Thermal Stability : 1'-Acetonaphthone’s higher melting point (302°C) compared to analogs suggests superior thermal stability, advantageous in high-temperature reactions .

- Cost-Effectiveness : 2'-Acetonaphthone offers better cost efficiency per gram, likely due to optimized synthesis routes .

- Reactivity : The hydroxyl group in 2-Acetyl-1-naphthol introduces hydrogen-bonding capability, altering reactivity in nucleophilic substitutions .

Limitations

Further experimental or literature studies are required to characterize this substituted derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.